1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a benzyloxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . These interactions are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine include:
1-Phenyl-3-methyl-5-aminopyrazole: Known for its biological activity and use in medicinal chemistry.
3-methyl-1-phenylpyrazol-5-ylamine: Another pyrazole derivative with applications in drug development.
The uniqueness of this compound lies in its benzyloxyphenyl group, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
110299-72-4 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C17H19N3O/c18-17-10-11-20(19-17)12-14-6-8-16(9-7-14)21-13-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,19) |
InChI Key |
VODSHKOHUAIMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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